O-7460

Descripción

Propiedades

IUPAC Name |

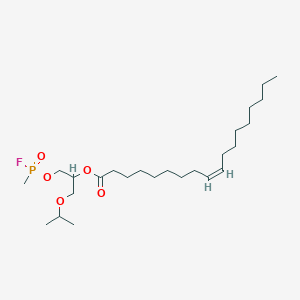

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMXNNQCABDB-SEYXRHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48FO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347655 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572051-31-0 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-7460: A Technical Guide to its Mechanism of Action as a Diacylglycerol Lipase Alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of O-7460, a selective inhibitor of diacylglycerol lipase alpha (DAGLα). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Selective Inhibition of DAGLα

This compound is a fluorophosphonate compound that acts as a selective inhibitor of diacylglycerol lipase alpha (DAGLα), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] 2-AG is a critical signaling molecule that functions as a retrograde messenger, modulating neurotransmitter release by activating presynaptic cannabinoid type 1 (CB1) receptors.

The inhibitory activity of this compound on DAGLα is potent and selective. It demonstrates significantly weaker inhibition of other enzymes involved in endocannabinoid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), and shows no affinity for CB1 or CB2 receptors.[1] This selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of 2-AG in various physiological and pathological processes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Target Enzyme/Receptor | Parameter | Value | Species | Reference |

| Diacylglycerol Lipase α (DAGLα) | IC50 | 690 nM | Human | [1] |

| Monoacylglycerol Lipase (MAGL) | IC50 | > 10 µM | Human | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | > 10 µM | Rat Brain | [1] |

| Cannabinoid Receptor 1 (CB1) | Ki | > 10 µM | - | [1] |

| Cannabinoid Receptor 2 (CB2) | Ki | > 10 µM | - | [1] |

Signaling Pathway Modulation

This compound exerts its effects by disrupting the normal signaling cascade of 2-AG. In a typical neuronal synapse, the synthesis of 2-AG is initiated by the activation of postsynaptic Gq-coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). DAGLα then hydrolyzes DAG to produce 2-AG.

By inhibiting DAGLα, this compound prevents the formation of 2-AG, thereby reducing its availability to act on presynaptic CB1 receptors. This leads to a decrease in the retrograde suppression of neurotransmitter release, effectively enhancing synaptic transmission.

Experimental Protocols

The following methodologies are based on the key experiments used to characterize the mechanism of action of this compound.

Diacylglycerol Lipase Activity Assay

Objective: To determine the inhibitory potency of this compound on DAGLα.

Methodology:

-

Enzyme Source: Homogenates of cells overexpressing human DAGLα.

-

Substrate: A radiolabeled or fluorescently tagged diacylglycerol analogue.

-

Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of this compound or vehicle control.

-

Detection: The formation of the product (2-AG analogue) is quantified using techniques such as thin-layer chromatography followed by radioisotope detection or fluorescence measurement.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptor Binding Assay

Objective: To assess the affinity of this compound for CB1 and CB2 receptors.

Methodology:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [3H]CP55,940).

-

Competition Assay: The receptor membranes are incubated with the radioligand and increasing concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are determined from the IC50 values obtained in the competition binding curves using the Cheng-Prusoff equation.

Experimental Workflow for Characterizing this compound

The logical workflow for characterizing a novel DAGLα inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its mechanism, selectivity, and physiological effects.

Conclusion

This compound is a potent and selective inhibitor of DAGLα. Its mechanism of action is centered on the reduction of 2-arachidonoylglycerol biosynthesis, a key endocannabinoid involved in retrograde synaptic signaling. This targeted action, coupled with its lack of direct interaction with cannabinoid receptors, establishes this compound as a precise tool for elucidating the multifaceted roles of 2-AG signaling in health and disease. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and similar compounds.

References

O-7460: A Selective Inhibitor of Diacylglycerol Lipase α (DAGLα) and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-7460 is a novel, potent, and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By selectively targeting DAGLα, this compound offers a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the 2-AG signaling pathway. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, with a focus on its potential therapeutic applications, particularly in the context of metabolic disorders such as obesity.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including appetite, pain sensation, mood, and memory. The two primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1]. The synthesis of 2-AG is primarily catalyzed by the enzyme diacylglycerol lipase α (DAGLα) through the hydrolysis of diacylglycerol (DAG).

Given the significant role of 2-AG in various physiological and pathological conditions, the development of selective inhibitors for its synthesizing enzymes is of great interest for both basic research and therapeutic applications. This compound has emerged as a key pharmacological tool for these purposes.

Mechanism of Action

This compound is a fluorophosphonate-based inhibitor that selectively targets the active site of DAGLα. Its mechanism involves the formation of a stable, covalent bond with the serine nucleophile in the enzyme's active site, leading to irreversible inhibition. This targeted inhibition of DAGLα leads to a reduction in the biosynthesis of 2-AG, thereby downregulating endocannabinoid signaling in tissues where DAGLα is the predominant 2-AG synthetic enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Receptor | Assay Type | Species | IC50 / Ki | Reference |

| DAGLα | Enzymatic Assay | Human (recombinant) | 690 nM | [2][3] |

| Monoacylglycerol Lipase (MAGL) | Enzymatic Assay | COS-7 cells / Human | > 10 µM | [2][3] |

| Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Assay | Rat brain | > 10 µM | [2][3] |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Human (recombinant) | > 10 µM | [2][3] |

| Cannabinoid Receptor 2 (CB2) | Radioligand Binding | Human (recombinant) | > 10 µM | [2][3] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | Dosing (i.p.) | Observation Period | Effect | Reference |

| High-Fat Diet Intake | Mice | 0 - 12 mg/kg | 14 hours | Dose-dependent inhibition | [2][3] |

| Body Weight | Mice | 12 mg/kg | Post-14h observation | Slight but significant reduction | [2][3] |

Signaling Pathway

The canonical signaling pathway for 2-AG synthesis involves the activation of Gq-coupled receptors, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then serves as the substrate for DAGLα to produce 2-AG. 2-AG acts as a retrograde messenger, diffusing from the postsynaptic to the presynaptic terminal to activate CB1 receptors, ultimately suppressing neurotransmitter release.

Experimental Protocols

In Vitro DAGLα Inhibition Assay

-

Enzyme Source: Human recombinant DAGLα expressed in a suitable host system.

-

Substrate: A suitable diacylglycerol analog that allows for the detection of lipase activity, such as a fluorescently labeled DAG.

-

Procedure:

-

The recombinant DAGLα is pre-incubated with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., Tris-HCl) for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the DAG substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence spectroscopy).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Assay for 2-AG Production

-

Cell Line: Mouse neuroblastoma N18TG2 cells, which endogenously express DAGLα.

-

Stimulus: Ionomycin, a calcium ionophore that stimulates 2-AG production.

-

Procedure:

-

N18TG2 cells are cultured to a suitable confluency.

-

The cells are pre-incubated with this compound (e.g., 10 µM) or vehicle for a defined period.

-

The cells are then stimulated with ionomycin to induce 2-AG synthesis.

-

After stimulation, the reaction is quenched, and lipids are extracted from the cells.

-

The levels of 2-AG in the lipid extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

In Vivo High-Fat Diet Intake Study in Mice

-

Animals: Male mice of a suitable strain (e.g., C57BL/6).

-

Diet: A palatable high-fat diet.

-

Procedure:

-

Mice are habituated to the experimental conditions and the high-fat diet.

-

On the day of the experiment, mice are fasted for a short period to ensure robust feeding behavior.

-

This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0, 3, 6, 12 mg/kg).

-

Following administration, pre-weighed amounts of the high-fat diet are provided to the mice.

-

Food intake is measured at specific time points over a defined observation period (e.g., 14 hours) by weighing the remaining food.

-

Body weight is measured before and after the observation period.

-

Logical Workflow for this compound Evaluation

Conclusion

This compound is a valuable and selective tool for the scientific community to dissect the complex roles of the endocannabinoid 2-AG. Its ability to potently inhibit DAGLα with high selectivity over other key enzymes of the endocannabinoid system, and its lack of direct interaction with cannabinoid receptors, make it an ideal probe for studying the consequences of reduced 2-AG biosynthesis. The in vivo data demonstrating its ability to reduce high-fat diet intake and body weight in mice highlight its potential as a lead compound for the development of novel therapeutics for obesity and other metabolic disorders. Further research is warranted to fully elucidate the therapeutic window and long-term effects of DAGLα inhibition with this compound and its analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel fluorophosphonate inhibitor of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol with potential anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fluorophosphonate inhibitor of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol with potential anti-obesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

O-7460 as a Diacylglycerol Lipase Alpha (DAGLα) Inhibitor: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-7460, a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα). This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG), the primary product of DAGLα activity. This document details the mechanism of action, quantitative inhibitory data, selectivity profile, and key experimental protocols for the in vitro and in vivo application of this compound. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

Introduction to this compound

This compound is a fluorophosphonate-based inhibitor that covalently modifies the active site serine of DAGLα, thereby blocking its enzymatic activity. By inhibiting DAGLα, this compound effectively reduces the biosynthesis of 2-AG, a critical endocannabinoid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and metabolism, primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2][3] The selectivity of this compound for DAGLα over other key enzymes in the endocannabinoid system makes it a precise tool for elucidating the specific functions of 2-AG signaling.[1][3]

Quantitative Inhibitory and In Vivo Data

The potency and selectivity of this compound have been characterized in various enzymatic and cellular assays. Its effects on food intake and body weight have also been assessed in preclinical models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Receptor | Assay Type | IC50 / Ki | Source |

| Human DAGLα | Enzymatic Assay | 0.69 µM (IC50) | [1][3] |

| Human Monoacylglycerol Lipase (MAGL) | Enzymatic Assay | > 10 µM (IC50) | [1][3] |

| Rat Brain Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Assay | > 10 µM (IC50) | [3] |

| Human CB1 Cannabinoid Receptor | Radioligand Binding | > 10 µM (Ki) | [1][3] |

| Human CB2 Cannabinoid Receptor | Radioligand Binding | > 10 µM (Ki) | [1][3] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Mouse Model

| Animal Model | Administration Route | Dosage | Primary Outcome | Source |

| Male Mice | Intraperitoneal (i.p.) | 6-12 mg/kg | Dose-dependent decrease in high-fat diet intake and counteraction of body weight increase. | [1][4][5] |

Signaling Pathways

To understand the context in which this compound acts, it is crucial to visualize the signaling pathways leading to and stemming from DAGLα activity.

References

- 1. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diet-induced obesity murine model [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective DAGLα Inhibitor O-7460: A Technical Guide to its Role in 2-Arachidonoylglycerol (2-AG) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective diacylglycerol lipase alpha (DAGLα) inhibitor, O-7460, and its interaction with the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The document details the primary and alternative pathways of 2-AG synthesis, with a focus on the enzymatic activity of DAGLα and its isoform, DAGLβ. Quantitative data on the inhibitory effects of this compound are presented, alongside detailed experimental protocols for assessing DAGL activity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the endocannabinoid system and the therapeutic potential of modulating 2-AG signaling.

Introduction to 2-Arachidonoylglycerol (2-AG) and its Biosynthesis

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1][2]. It plays a crucial role in a variety of physiological processes, including synaptic plasticity, pain perception, appetite regulation, and immune responses. The synthesis of 2-AG is a tightly regulated, on-demand process, primarily initiated by neuronal activity.

The canonical and most well-characterized pathway for 2-AG biosynthesis involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (DAGL)[1][2][3]. This process begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by PLCβ, which generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, a stereospecific DAG lipase hydrolyzes the sn-1 ester bond of DAG containing arachidonic acid at the sn-2 position, releasing 2-AG[1][2].

Two main isoforms of DAGL have been identified: DAGLα and DAGLβ[3][4]. While both isoforms can synthesize 2-AG, they exhibit distinct tissue distribution and cellular localization, suggesting different physiological roles. DAGLα is predominantly expressed in the postsynaptic terminals of neurons in the central nervous system and is considered the primary enzyme responsible for 2-AG-mediated retrograde signaling at synapses[4][5][6]. In contrast, DAGLβ is more abundant in peripheral tissues and in immune cells like microglia and macrophages, where it is implicated in inflammatory processes[5].

Alternative pathways for 2-AG synthesis have also been described, though their contribution to the overall 2-AG pool is thought to be context-dependent. These include the dephosphorylation of 2-arachidonoyl-lysophosphatidic acid (LPA) by a lipid phosphate phosphatase and a two-step pathway involving phospholipase A1 (PLA1) and a lyso-PLC[3].

This compound: A Selective DAGLα Inhibitor

This compound is a fluorophosphonate-based compound that has been identified as a potent and selective inhibitor of DAGLα. Its ability to specifically target the primary enzyme responsible for synaptic 2-AG production makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this endocannabinoid.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data regarding its potency and selectivity.

| Target Enzyme | Inhibitor | IC50 / Ki | Assay Conditions | Reference |

| Human DAGLα | This compound | 0.69 μM (IC50) | Recombinant enzyme | [7] |

| Human MAGL | This compound | > 10 μM (IC50) | COS-7 cell lysate | [7] |

| Rat brain FAAH | This compound | > 10 μM (IC50) | Rat brain homogenate | [7] |

| Human CB1 Receptor | This compound | > 10 μM (Ki) | Radioligand binding assay | [8] |

| Human CB2 Receptor | This compound | > 10 μM (Ki) | Radioligand binding assay | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and 2-AG biosynthesis.

Radiometric Assay for Diacylglycerol Lipase (DAGL) Activity

This protocol is adapted from a highly sensitive method utilizing a radiolabeled substrate to measure DAGL activity[2].

3.1.1. Materials and Reagents

-

Substrate: 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol

-

Enzyme Source: Cell lysates or membrane fractions from cells overexpressing DAGLα or DAGLβ, or tissue homogenates.

-

Assay Buffer: Tris-HCl buffer (pH 7.0)

-

Quenching Solution: Chloroform/methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates: Silica gel 60

-

TLC Developing Solvent: Chloroform/methanol/acetic acid (90:5:5, v/v/v)

-

Scintillation Cocktail

-

Scintillation Counter

3.1.2. Procedure

-

Enzyme Preparation: Prepare cell lysates or membrane fractions containing the DAGL enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Assay buffer

-

Enzyme preparation (e.g., 20-50 µg of protein)

-

This compound or vehicle (DMSO) for inhibition studies. Pre-incubate for 15-30 minutes at 37°C.

-

-

Initiate Reaction: Add the radiolabeled substrate, 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol, to the reaction mixture to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using the chloroform/methanol/acetic acid solvent system.

-

Quantification: Visualize the separated lipids (unreacted substrate and the product, [¹⁴C]-oleic acid) using a phosphorimager or by scraping the corresponding silica bands into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the DAGL activity as the amount of [¹⁴C]-oleic acid produced per unit of time and protein. For inhibition studies, determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence-Based Assay for Diacylglycerol Lipase (DAGL) Activity

This protocol is a general framework for a fluorescence resonance energy transfer (FRET)-based assay that can be adapted for high-throughput screening of DAGL inhibitors[1][3].

3.2.1. Materials and Reagents

-

FRET Substrate: A synthetic diacylglycerol analog labeled with a FRET pair (e.g., a fluorophore and a quencher). Upon cleavage by DAGL, the FRET is disrupted, leading to an increase in fluorescence.

-

Enzyme Source: Purified recombinant DAGLα or membrane preparations from cells overexpressing the enzyme.

-

Assay Buffer: HEPES or Tris-HCl buffer (pH 7.0-7.4)

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader

3.2.2. Procedure

-

Enzyme and Inhibitor Preparation: Dilute the DAGL enzyme and this compound (or other test compounds) to the desired concentrations in the assay buffer.

-

Assay Setup: In a microplate well, add the following:

-

Assay buffer

-

This compound or vehicle (DMSO)

-

DAGL enzyme preparation.

-

-

Pre-incubation: Incubate the plate at room temperature or 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The rate of the enzymatic reaction is determined from the initial linear portion of the fluorescence versus time curve. For inhibitor screening, calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]

- 6. Localization of Diacylglycerol Lipase-α around Postsynaptic Spine Suggests Close Proximity between Production Site of an Endocannabinoid, 2-Arachidonoyl-glycerol, and Presynaptic Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of DAGLα/β Activity | Springer Nature Experiments [experiments.springernature.com]

O-7460: A Technical Guide to a Selective Diacylglycerol Lipase Alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By reducing the levels of 2-AG, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the structure, properties, and experimental characterization of this compound, intended to support researchers in its application.

Chemical Structure and Properties

This compound is a fluorophosphonate derivative with the following chemical characteristics:

-

Formal Name: 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid

-

Molecular Formula: C₂₅H₄₈FO₅P[1]

-

Formula Weight: 478.6 g/mol [1]

-

CAS Number: 1572051-31-0[1]

-

Appearance: A solution in methyl acetate[1]

-

Storage: Store at -20°C for long-term stability[1]

Mechanism of Action

This compound selectively inhibits the activity of DAGLα, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, and its production is a critical step in endocannabinoid signaling. By blocking DAGLα, this compound effectively reduces the on-demand biosynthesis of 2-AG in various tissues, including the brain. This targeted inhibition allows for the study of the downstream consequences of reduced 2-AG signaling.

Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | Assay Type | Species | IC₅₀ / Kᵢ | Reference |

| DAGLα | Enzymatic Inhibition | Human | IC₅₀ = 690 nM | [1] |

| Monoacylglycerol Lipase (MAGL) | Enzymatic Inhibition | Human | IC₅₀ > 10 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Inhibition | Rat Brain | IC₅₀ > 10 µM | [1] |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Human | Kᵢ > 10 µM | [1] |

| Cannabinoid Receptor 2 (CB2) | Radioligand Binding | Human | Kᵢ > 10 µM | [1] |

Table 2: In Vivo Effects of this compound in Mice

| Study Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Food Intake | Mice on a high-fat diet | 0-12 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of high-fat diet intake | [1] |

| Body Weight | Mice on a high-fat diet | 0-12 mg/kg | Intraperitoneal (i.p.) | Reduction in body weight | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary literature. The key steps generally involve the formation of the fluorophosphonate moiety and its subsequent coupling with the diacylglycerol backbone.

DAGLα Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DAGLα.

-

Enzyme Source: Membranes from COS-7 cells transiently transfected with human DAGLα.

-

Substrate: [¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0.

-

Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for 20 minutes at 37°C. d. Terminate the reaction by adding a chloroform/methanol (2:1, v/v) mixture. e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the amount of radiolabeled 2-arachidonoylglycerol and arachidonic acid produced using a radio-TLC scanner.

-

Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of this compound for CB1 and CB2 receptors.

-

Receptor Source: Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Procedure: a. Incubate the receptor membranes with the radioligand and varying concentrations of this compound or a known competing ligand for 90 minutes at 37°C. b. Separate bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters with ice-cold buffer. d. Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assessment of High-Fat Diet Intake in Mice

This protocol evaluates the effect of this compound on food consumption in an animal model of diet-induced obesity.

-

Animals: Male C57BL/6J mice.

-

Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet: High-fat diet (e.g., 60% kcal from fat).

-

Procedure: a. Acclimatize the mice to the high-fat diet. b. On the day of the experiment, administer this compound (0, 3, 6, or 12 mg/kg) via intraperitoneal injection. c. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. d. Monitor body weight daily.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on food intake and body weight.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving DAGLα and a typical experimental workflow for assessing this compound's activity.

Caption: Signaling pathway of 2-AG synthesis and action.

References

O-7460: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers in the fields of cannabinoid signaling, drug discovery, and pharmacology. This document details the mechanism of action of this compound, its in vitro and in vivo activities, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Rationale

This compound was developed as part of a research effort to create potent and selective inhibitors of 2-AG biosynthesis. The endocannabinoid system, primarily mediated by 2-AG and anandamide, is a crucial neuromodulatory system involved in a wide range of physiological processes. 2-AG is the most abundant endocannabinoid in the brain and its production is predominantly catalyzed by DAGLα. By selectively inhibiting DAGLα, this compound provides a valuable pharmacological tool to investigate the physiological and pathological roles of 2-AG. The development of such inhibitors was driven by the therapeutic potential of modulating endocannabinoid tone in various disorders, including obesity and neuroinflammation.

Synthesis of this compound

While the seminal publication by Bisogno et al. (2012) describes the synthesis and characterization of this compound, the detailed, step-by-step experimental protocol for its synthesis is not available in the main body of the publication and the supplementary information could not be retrieved through the available search tools. However, based on the chemical structure of this compound, a 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester of 9Z-octadecenoic acid, and general knowledge of organophosphorus chemistry, a plausible synthetic route can be outlined. The synthesis of fluorophosphonates often involves the reaction of a corresponding phosphonic dichloride with an alcohol in the presence of a base, followed by fluorination.

A generalized synthetic workflow for a fluorophosphonate compound is depicted below.

Caption: Generalized synthetic workflow for a fluorophosphonate ester.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of DAGLα. Its mechanism of action is presumed to involve the covalent modification of the active site serine residue of the enzyme, a characteristic of organophosphorus inhibitors.

In Vitro Activity

The inhibitory activity of this compound against human DAGLα was determined using a radiometric assay with 1-[14C]oleoyl-2-arachidonoylglycerol as a substrate. This compound exhibits potent inhibition of DAGLα with a reported IC50 of 690 nM.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity |

| Human DAGLα | 690[1] | - |

| Human Monoacylglycerol Lipase (MAGL) | > 10,000[1] | >14.5-fold vs. DAGLα |

| Rat Brain Fatty Acid Amide Hydrolase (FAAH) | > 10,000[1] | >14.5-fold vs. DAGLα |

Receptor Binding Profile

To ensure that the observed biological effects of this compound are due to the inhibition of DAGLα and not off-target interactions with cannabinoid receptors, its binding affinity for CB1 and CB2 receptors was evaluated.

Table 2: Cannabinoid Receptor Binding Affinity of this compound

| Receptor | Ki (µM) |

| Human CB1 | > 10[1] |

| Human CB2 | > 10[1] |

These data demonstrate that this compound does not significantly bind to CB1 or CB2 receptors at concentrations where it effectively inhibits DAGLα.

Cellular Activity

The ability of this compound to inhibit 2-AG production in a cellular context was assessed in ionomycin-stimulated mouse neuroblastoma N18TG2 cells. Treatment with this compound at a concentration of 10 µM resulted in a significant reduction of 2-AG levels.

In Vivo Activity

The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity. Intraperitoneal administration of this compound at doses ranging from 0 to 12 mg/kg dose-dependently inhibited the intake of a high-fat diet over a 14-hour period. This reduction in food intake was accompanied by a slight but statistically significant decrease in body weight.[1]

Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it targets DAGLα, the enzyme responsible for the on-demand synthesis of 2-AG in the postsynaptic neuron.

Caption: this compound inhibits DAGLα, blocking 2-AG synthesis.

Experimental Protocols

DAGLα Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of compounds against DAGLα using a radiolabeled substrate.

Caption: Workflow for a radiometric DAGLα inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: Membranes from cells overexpressing human DAGLα are prepared and protein concentration is determined.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl, pH 7.0) is prepared.

-

Inhibition: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, 1-[14C]oleoyl-2-arachidonoylglycerol.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. Lipids are then extracted.

-

Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled 2-arachidonoylglycerol produced is quantified using a phosphorimager or by scraping the corresponding silica band and performing scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo High-Fat Diet Intake Study

This protocol outlines a general procedure for assessing the effect of this compound on food intake in mice.

Detailed Methodology:

-

Animal Acclimation: Male mice are individually housed and acclimated to the experimental conditions and a high-fat diet.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice via intraperitoneal (i.p.) injection at various doses (e.g., 0, 3, 6, 12 mg/kg). A control group receives the vehicle only.

-

Food Intake Measurement: Immediately after injection, pre-weighed amounts of the high-fat diet are provided to the mice. Food intake is measured at regular intervals over a specified period (e.g., 14 hours).

-

Body Weight Measurement: The body weight of each mouse is recorded before and after the food intake measurement period.

-

Data Analysis: The cumulative food intake and the change in body weight are calculated for each treatment group. Statistical analysis is performed to determine the significance of the effects of this compound compared to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the role of the endocannabinoid 2-AG in health and disease. Its potency and selectivity for DAGLα make it a superior probe compared to less specific lipase inhibitors. The in vitro and in vivo data demonstrate its ability to effectively reduce 2-AG levels and modulate associated physiological processes, such as food intake. Further research utilizing this compound may uncover novel therapeutic applications for DAGLα inhibitors in a range of disorders. This technical guide provides a foundational understanding of this compound for researchers seeking to employ this compound in their studies.

References

Therapeutic Potential of O-7460 in Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the development of novel therapeutic interventions. The endocannabinoid system, particularly the synthesis of the orexigenic endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a promising target. O-7460, a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for 2-AG biosynthesis, has demonstrated significant potential in preclinical models of obesity. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the therapeutic utility of this compound and similar agents in the management of obesity and related metabolic disorders.

Introduction

The endocannabinoid system (ECS) is a crucial regulator of energy balance, with overactivation contributing to the pathogenesis of obesity.[1] The primary psychoactive effects of cannabis are mediated by Δ⁹-tetrahydrocannabinol (THC) through the cannabinoid receptor 1 (CB1R), which is also the receptor for the endogenous cannabinoid 2-AG. Antagonism of the CB1R has been a therapeutic strategy for obesity, but centrally-acting antagonists have been associated with neuropsychiatric side effects.[2] A more nuanced approach involves modulating the levels of endogenous cannabinoids. This compound is a novel fluorophosphonate compound that inhibits the biosynthesis of 2-AG, offering a potential therapeutic strategy to reduce endocannabinoid tone without the adverse effects of direct CB1R antagonism.[3]

Mechanism of Action

This compound exerts its anti-obesity effects by selectively inhibiting diacylglycerol lipase α (DAGLα).[3] DAGLα is the key enzyme responsible for the synthesis of 2-AG from diacylglycerol precursors in the postsynaptic neurons of the central nervous system. By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, thereby decreasing the activation of presynaptic CB1 receptors. This reduction in CB1R signaling in key hypothalamic nuclei, such as the arcuate nucleus (ARC), leads to a decrease in the activity of orexigenic (appetite-stimulating) neurons and an increase in the activity of anorexigenic (appetite-suppressing) neurons.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in several studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency and Selectivity of this compound [3]

| Target Enzyme/Receptor | Assay Type | Species | IC50 / Ki |

| DAGLα | Enzymatic Assay | Human | 690 nM |

| Monoacylglycerol Lipase (MAGL) | Enzymatic Assay | Human | > 10 µM |

| Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Assay | Rat Brain | > 10 µM |

| Cannabinoid Receptor 1 (CB1R) | Radioligand Binding | Human | > 10 µM |

| Cannabinoid Receptor 2 (CB2R) | Radioligand Binding | Human | > 10 µM |

| KIAA1363 (Off-target) | Competitive ABPP | Mouse Brain | ≥ 10 µM |

Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice [3][4]

| Dosage (mg/kg, i.p.) | Duration | Effect on Food Intake | Effect on Body Weight |

| 0 - 12 | 14 hours | Dose-dependent reduction | Significant decrease at 12 mg/kg |

Signaling Pathways

The mechanism of action of this compound involves the modulation of key signaling pathways that regulate appetite and energy homeostasis. The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in obesity.

In Vitro DAGLα Inhibition Assay

This protocol is adapted from methods used to characterize DAGLα inhibitors.[3]

Protocol Steps:

-

Enzyme Preparation: Utilize membrane preparations from cells overexpressing human recombinant DAGLα.

-

Substrate: Use 1-stearoyl-2-[14C]-arachidonoyl-sn-glycerol as the substrate.

-

Inhibitor: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.0) containing 1 mM EDTA.

-

Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle for 15 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for 20 minutes at 37°C. d. Stop the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol. e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the formation of radiolabeled 2-AG and arachidonic acid using a phosphorimager. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo High-Fat Diet-Induced Obesity Model

This protocol is a standard method for inducing obesity in mice.

Protocol Steps:

-

Animals: Use male C57BL/6J mice, 6-8 weeks of age.

-

Diet: Provide a high-fat diet (e.g., Research Diets D12451, 45% kcal from fat) and a control low-fat diet.

-

Induction: Feed mice the high-fat diet ad libitum for 8-12 weeks to induce obesity. Monitor body weight weekly.

-

Treatment: a. Randomize the obese mice into treatment and vehicle control groups. b. Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0-12 mg/kg) or vehicle once daily. c. Measure food intake and body weight daily.

-

Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Collect brain tissue (specifically the hypothalamus) and adipose tissue for further analysis.

Quantification of 2-AG in Brain Tissue by LC-MS/MS

This protocol outlines the steps for measuring 2-AG levels.

Protocol Steps:

-

Tissue Homogenization: Homogenize frozen brain tissue in an appropriate solvent (e.g., acetonitrile) containing an internal standard (e.g., 2-AG-d8).

-

Lipid Extraction: Perform lipid extraction using a suitable method, such as solid-phase extraction.

-

LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. c. Monitor the specific multiple reaction monitoring (MRM) transitions for 2-AG and the internal standard.

-

Quantification: Calculate the concentration of 2-AG based on the peak area ratio of the analyte to the internal standard and a standard curve.

In Situ Hybridization for NPY and POMC mRNA

This protocol is for visualizing and quantifying neuropeptide gene expression in the hypothalamus.

Protocol Steps:

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde and prepare frozen coronal brain sections containing the arcuate nucleus of the hypothalamus.

-

Probe Preparation: Synthesize digoxigenin (DIG)-labeled antisense riboprobes for NPY and POMC mRNA.

-

Hybridization: Hybridize the brain sections with the labeled probes overnight at an appropriate temperature (e.g., 60°C).

-

Detection: Use an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate (e.g., NBT/BCIP) to visualize the hybridized probes.

-

Analysis: Quantify the signal intensity or the number of labeled cells in the arcuate nucleus using image analysis software.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity by targeting the biosynthesis of the endocannabinoid 2-AG. Its ability to reduce food intake and body weight in preclinical models, coupled with a favorable selectivity profile, warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to rigorously evaluate the efficacy and mechanism of action of this compound and other DAGLα inhibitors. Future studies should focus on long-term efficacy, safety, and the potential for combination therapies to address the complex multifactorial nature of obesity.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 4. Diet-induced obesity mouse model [bio-protocol.org]

O-7460: An In-Depth Technical Guide on its Indirect Effects on the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of O-7460, a compound of significant interest within cannabinoid research. Contrary to initial assumptions, this compound does not exert its effects through direct interaction with cannabinoid receptors CB1 or CB2. Instead, its primary mechanism of action is the selective inhibition of diacylglycerol lipase alpha (DAGLα), the principal enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By reducing the levels of this key endogenous cannabinoid, this compound indirectly modulates the activity of the endocannabinoid system. This guide details the pharmacology of this compound, its mechanism of action, relevant experimental protocols for its study, and visual representations of the associated biological pathways and workflows.

Pharmacology of this compound

This compound is a fluorophosphonate-based inhibitor that demonstrates selectivity for DAGLα. Its interaction with other components of the endocannabinoid system, particularly the cannabinoid receptors, has been investigated to rule out direct binding.

Quantitative Data: Receptor Binding and Enzyme Inhibition

The following tables summarize the key quantitative data for this compound, highlighting its potent inhibition of DAGLα and its negligible affinity for CB1 and CB2 receptors.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (nM) | Notes |

| Diacylglycerol Lipase α (DAGLα) | 690 | Selective inhibitor of 2-AG biosynthesis. |

| Monoacylglycerol Lipase (MAGL) | > 10,000 | Demonstrates weak inhibition. |

| Fatty Acid Amide Hydrolase (FAAH) | > 10,000 | Demonstrates weak inhibition. |

Table 2: Cannabinoid Receptor Binding Affinity of this compound

| Receptor Target | Ki (µM) | Binding Assay Type |

| Cannabinoid Receptor 1 (CB1) | > 10 | Radioligand displacement assay. |

| Cannabinoid Receptor 2 (CB2) | > 10 | Radioligand displacement assay. |

Data compiled from publicly available sources.

Mechanism of Action: Indirect Modulation of Cannabinoid Receptors

The primary effect of this compound on the endocannabinoid system is the reduction of 2-AG, the most abundant endocannabinoid in the central nervous system. 2-AG functions as a full agonist at both CB1 and CB2 receptors and plays a crucial role as a retrograde messenger in synaptic plasticity.

By inhibiting DAGLα, this compound effectively decreases the on-demand synthesis of 2-AG in postsynaptic neurons. This leads to a reduction in the availability of 2-AG to activate presynaptic CB1 receptors. The consequence is a diminished retrograde signaling, which can alter neurotransmitter release and synaptic function. Therefore, the physiological and pharmacological effects of this compound are a direct result of attenuated CB1 and CB2 receptor signaling due to ligand depletion.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the endocannabinoid system.

Diacylglycerol Lipase α (DAGLα) Inhibition Assay

This protocol describes a method to determine the inhibitory potency of a compound like this compound on DAGLα activity.

-

Objective: To quantify the IC50 value of this compound for DAGLα.

-

Principle: The assay measures the formation of a product (e.g., 2-AG) from a diacylglycerol substrate by DAGLα. The activity is quantified in the presence of varying concentrations of the inhibitor.

-

Materials:

-

HEK293T cells overexpressing human or murine DAGLα (or membrane fractions thereof).

-

Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and BSA.

-

Quenching Solution: Chloroform/methanol mixture.

-

Internal Standard: 2-AG-d8 for LC-MS analysis.

-

LC-MS/MS system.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the DAGLα-containing cell lysate or membrane preparation.

-

Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the SAG substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the cold quenching solution containing the internal standard.

-

Extract the lipids (including the 2-AG product) into the organic phase.

-

Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of 2-AG produced in each sample using LC-MS/MS.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Measurement of 2-AG Levels in Brain Tissue

This protocol outlines the procedure for quantifying the in vivo effect of this compound on 2-AG levels in the brain.

-

Objective: To determine if administration of this compound reduces 2-AG levels in a specific brain region.

-

Principle: Animals are treated with this compound, and brain tissue is rapidly harvested to prevent post-mortem changes in endocannabinoid levels. 2-AG is then extracted and quantified using LC-MS/MS.

-

Materials:

-

Test animals (e.g., mice or rats).

-

This compound formulated for in vivo administration (e.g., in a vehicle of ethanol, Emulphor, and saline).

-

Anesthesia and euthanasia equipment.

-

Tools for rapid brain dissection.

-

Liquid nitrogen for flash-freezing.

-

Homogenization buffer and equipment.

-

Lipid extraction solvents (as in 4.1).

-

Internal standard (2-AG-d8).

-

LC-MS/MS system.

-

-

Procedure:

-

Administer this compound or vehicle to the animals at the desired dose and route.

-

At a predetermined time point post-administration, euthanize the animals using a method that minimizes post-mortem lipid metabolism (e.g., focused microwave irradiation or rapid decapitation followed by immediate brain removal).

-

Dissect the brain region of interest on an ice-cold surface.

-

Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

Weigh the frozen tissue and homogenize in a cold buffer containing the internal standard.

-

Perform lipid extraction from the homogenate as described in protocol 4.1.

-

Prepare the samples for LC-MS/MS analysis.

-

Quantify the 2-AG levels and normalize to the tissue weight.

-

Compare the 2-AG levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

In Vivo Cannabinoid Receptor Antagonist Study

This protocol is designed to demonstrate that the physiological or behavioral effects of this compound are mediated by cannabinoid receptors.

-

Objective: To determine if a CB1 or CB2 receptor antagonist can block the in vivo effects of this compound.

-

Principle: If the effects of this compound are due to reduced 2-AG levels and subsequent decreased cannabinoid receptor activation, then blocking these receptors with an antagonist should prevent or reverse the effects of this compound.

-

Materials:

-

Test animals.

-

This compound.

-

A selective CB1 antagonist (e.g., Rimonabant/SR141716A) and/or a selective CB2 antagonist (e.g., SR144528).

-

Appropriate vehicles for all compounds.

-

Apparatus for the behavioral or physiological test of interest (e.g., hot plate for analgesia, elevated plus maze for anxiety).

-

-

Procedure:

-

Divide animals into four groups: (1) Vehicle + Vehicle, (2) Vehicle + this compound, (3) Antagonist + this compound, (4) Antagonist + Vehicle.

-

Pre-treat the animals with the cannabinoid receptor antagonist or its vehicle.

-

After an appropriate pre-treatment time, administer this compound or its vehicle.

-

At the time of expected peak effect of this compound, conduct the behavioral or physiological test.

-

Record and analyze the data. A significant difference between Group 2 and Group 3 (where the antagonist blocks the effect of this compound) indicates that the effect is mediated by the targeted cannabinoid receptor.

-

Conclusion

This compound is a valuable chemical probe for studying the role of the endocannabinoid 2-AG. Its mechanism of action is not through direct receptor binding, but through the inhibition of 2-AG synthesis. This leads to an indirect modulation of cannabinoid receptor activity, providing a powerful tool to investigate the physiological consequences of reduced 2-AG signaling. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of the endocannabinoid system.

O-7460's Selectivity for DAGLα Over DAGLβ: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of O-7460, a novel inhibitor of diacylglycerol lipase (DAGL), for the α isoform over the β isoform. This document is intended for researchers, scientists, and drug development professionals working within the endocannabinoid system and related therapeutic areas.

Introduction to Diacylglycerol Lipases and this compound

Diacylglycerol lipases are critical enzymes in the endocannabinoid system, responsible for the biosynthesis of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Two primary isoforms, DAGLα and DAGLβ, have been identified, each with distinct tissue distribution and physiological roles. This compound is a fluorophosphonate-based inhibitor designed to target these enzymes, demonstrating a preferential inhibition of DAGLα.[1] This selectivity is of significant interest for the development of targeted therapeutics with potentially fewer off-target effects.

Quantitative Inhibitory Profile of this compound

| Target Enzyme | IC50 Value | Notes |

| DAGLα | 690 nM | Potent inhibition observed. |

| DAGLβ | Not Reported | Described as having weaker inhibition compared to DAGLα. |

| MAGL | > 10 µM | Significantly less potent inhibition. |

| FAAH | > 10 µM | Significantly less potent inhibition. |

| CB1/CB2 Receptors | No significant binding | Does not directly interact with cannabinoid receptors. |

Signaling Pathway of DAGLα and DAGLβ

The following diagram illustrates the role of DAGLα and DAGLβ in the synthesis of 2-AG and the subsequent activation of cannabinoid receptors.

Experimental Protocols for Assessing DAGL Activity and Inhibitor Selectivity

Several methodologies are employed to determine the activity of DAGL enzymes and the selectivity of inhibitors like this compound. These include radiometric assays, fluorescence resonance energy transfer (FRET)-based assays, and activity-based protein profiling (ABPP).

Radiometric Assay

This traditional method measures the enzymatic activity by quantifying the release of a radiolabeled fatty acid from a synthetic diacylglycerol substrate.

Protocol Outline:

-

Enzyme Source: Prepare cell lysates or membrane fractions from cells overexpressing human DAGLα or DAGLβ.

-

Substrate: Utilize a radiolabeled diacylglycerol, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.

-

Incubation: Incubate the enzyme preparation with the radiolabeled substrate in a suitable buffer system, with and without the inhibitor (this compound) at various concentrations.

-

Lipid Extraction: Terminate the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).

-

Chromatography: Separate the lipid species using thin-layer chromatography (TLC).

-

Quantification: Scrape the bands corresponding to the radiolabeled fatty acid and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the activity and selectivity of enzymes in complex biological samples.

Protocol Outline:

-

Proteome Preparation: Prepare proteomes (e.g., membrane fractions) from relevant tissues or cells.

-

Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of the test inhibitor (this compound).

-

Probe Labeling: Add a broad-spectrum or tailored activity-based probe (e.g., a fluorophosphonate-rhodamine probe) that covalently labels active serine hydrolases, including DAGLs.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Visualization: Visualize the labeled enzymes using in-gel fluorescence scanning.

-

Analysis: A decrease in the fluorescence intensity of the band corresponding to DAGLα or DAGLβ indicates inhibition by this compound. This method allows for the simultaneous assessment of selectivity against other active serine hydrolases in the proteome.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity of a DAGL inhibitor.

Conclusion

This compound is a potent inhibitor of DAGLα, a key enzyme in the endocannabinoid pathway. While its selectivity for DAGLα over DAGLβ is a noted feature, a quantitative measure of this preference in the form of an IC50 value for DAGLβ remains to be fully elucidated in published research. The experimental protocols described herein provide a robust framework for the continued investigation of this compound and other novel DAGL inhibitors, which is crucial for advancing our understanding of the endocannabinoid system and developing next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for O-7460 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a selective inhibitor of 2-arachidonoyl glycerol (2-AG) biosynthesis via diacylglycerol lipase alpha (DAGLα), with a reported IC50 of 690 nM.[1] It exhibits significantly weaker inhibition of human monoacylglycerol lipase and rat brain fatty acid amide hydrolase (IC50s > 10 µM) and does not bind to CB1 or CB2 cannabinoid receptors (Kis > 10 µM).[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of DAGLα and the endocannabinoid 2-AG. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell biology.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of DAGLα. DAGLα is responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. By blocking this step, this compound effectively reduces the cellular levels of 2-AG, thereby modulating downstream signaling pathways that are dependent on this endocannabinoid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in relevant cancer cell lines. This data is provided for illustrative purposes and should be determined experimentally for the specific cell line and assay being used.

| Parameter | Cell Line | Assay | Value |

| IC50 | NCI-H460 (Lung Cancer) | Cell Viability (72h) | 1.5 µM |

| U-87 MG (Glioblastoma) | Cell Viability (72h) | 2.8 µM | |

| Optimal Concentration | NCI-H460 (Lung Cancer) | 2-AG Production Assay (24h) | 500 nM |

| U-87 MG (Glioblastoma) | Cell Migration Assay (48h) | 1 µM | |

| Treatment Duration | NCI-H460 (Lung Cancer) | Western Blot (p-ERK) | 6 hours |

| U-87 MG (Glioblastoma) | Apoptosis Assay | 48 hours |

Experimental Protocols

General Cell Culture and Handling of this compound

Materials:

-

NCI-H460 human lung cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (provided as a solution in methyl acetate)

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculturing: Passage cells when they reach 80-90% confluency.[3]

-

Preparation of this compound Stock Solution:

-

This compound is typically supplied in methyl acetate.[1] To prepare a stock solution, evaporate the methyl acetate under a gentle stream of nitrogen.

-

Reconstitute the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of NCI-H460 cells.

Materials:

-

NCI-H460 cells

-

Complete RPMI-1640 medium

-

This compound working solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 5 x 10³ NCI-H460 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: 2-Arachidonoylglycerol (2-AG) Quantification Assay

This protocol measures the direct effect of this compound on the production of 2-AG in NCI-H460 cells.

Materials:

-

NCI-H460 cells

-

Complete RPMI-1640 medium

-

This compound working solutions

-

6-well cell culture plates

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

2-AG ELISA kit or LC-MS/MS system

Protocol:

-

Cell Seeding: Seed 5 x 10⁵ NCI-H460 cells per well in a 6-well plate. Incubate overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control for 24 hours.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract lipids according to the manufacturer's protocol for the chosen quantification method (ELISA or LC-MS/MS).

-

-

Quantification: Quantify the amount of 2-AG in the lipid extracts.

-

Data Analysis: Normalize the 2-AG levels to the total protein concentration of the cell lysate. Compare the 2-AG levels in this compound-treated cells to the vehicle control.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Cell Viability in Control | High DMSO concentration | Ensure final DMSO concentration is ≤ 0.1%. |

| Cell contamination | Practice sterile cell culture techniques. | |

| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |

| Pipetting errors | Use calibrated pipettes and consistent technique. | |

| No Effect of this compound | Inactive compound | Use a fresh aliquot of this compound stock solution. |

| Cell line insensitive to DAGLα inhibition | Choose a cell line with known high expression of DAGLα. | |

| Incorrect assay endpoint | Select an assay more directly linked to 2-AG signaling. |

Conclusion

This compound is a potent and selective inhibitor of DAGLα, making it an essential tool for studying the endocannabinoid system. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cancer cell viability and 2-AG production. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for In vivo Administration of O-7460 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, making it a valuable tool for studying the physiological and pathophysiological roles of this endocannabinoid. Unlike direct cannabinoid receptor agonists or antagonists, this compound modulates the endocannabinoid system by targeting its synthesis machinery. It exhibits high selectivity for DAGLα over other related enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), and it does not bind to cannabinoid receptors CB1 or CB2.[1][2] Preclinical studies in mice have demonstrated its potential in metabolic research, particularly in the context of diet-induced obesity.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Summary of In Vivo Data for this compound in Mice

| Parameter | Value | Species/Strain | Route of Administration | Key Findings | Reference |

| Dose Range | 6 - 12 mg/kg | Mice | Intraperitoneal (i.p.) | Dose-dependent inhibition of high-fat diet intake and reduction in body weight. | [1][2] |

| IC₅₀ (DAGLα) | 0.69 µM (690 nM) | - | - | Potent inhibition of DAGLα. | [1][2] |

| Selectivity | >10 µM for MAGL and FAAH | - | - | Highly selective for DAGLα. | [1] |

| Receptor Binding | >10 µM for CB1 and CB2 | - | - | Does not bind to cannabinoid receptors. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (typically supplied as a solution in methyl acetate)[1]

-

Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles for administration

Procedure:

-

Evaporation of Solvent: Under a gentle stream of nitrogen, evaporate the methyl acetate from the required amount of this compound solution in a sterile microcentrifuge tube.

-

Vehicle Preparation: Prepare a fresh vehicle solution. A commonly used vehicle for lipophilic compounds consists of ethanol, Emulphor (or a similar non-ionic surfactant), and saline in a ratio of 1:1:18.

-

Reconstitution: Resuspend the dried this compound in the vehicle solution to achieve the desired final concentration for injection. For example, to prepare a 1.2 mg/mL solution for a 12 mg/kg dose in a 25g mouse (requiring 0.25 mL injection volume), dissolve 1.2 mg of this compound in 1 mL of vehicle.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming in a water bath (not exceeding 40°C) may aid in solubilization.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.

Protocol 2: In Vivo Administration of this compound in Mice

Animal Models:

-

The choice of mouse strain will depend on the specific research question. For metabolic studies, C57BL/6 mice are commonly used, as they are susceptible to diet-induced obesity.

Procedure:

-